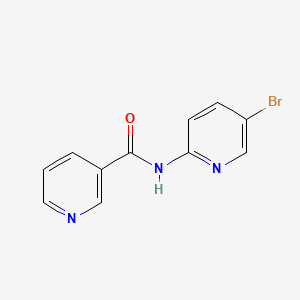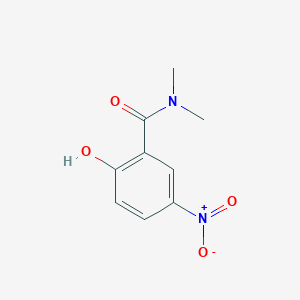![molecular formula C17H18ClN3O4S B5708178 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)
1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has shown promising results in various studies. This compound is known for its potent and selective inhibition of certain enzymes, which makes it a valuable tool for studying various biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine involves the inhibition of specific enzymes. This compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the inhibitor.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine depend on the specific enzyme that is being inhibited. For example, inhibition of phosphodiesterases can lead to an increase in intracellular levels of cyclic nucleotides, which can have a variety of physiological effects. Inhibition of kinases can affect various signaling pathways and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine in lab experiments include its potency and selectivity as an inhibitor of specific enzymes. This compound can be used to study the mechanisms of action of these enzymes and to identify potential drug targets. However, there are also some limitations to using this compound in lab experiments. For example, the irreversible inhibition of some enzymes can make it difficult to study their function in vivo.
Orientations Futures
There are many potential future directions for research involving 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One area of interest is the development of new inhibitors that are more potent and selective than the current compound. Another area of interest is the identification of new drug targets for the treatment of various diseases. Additionally, the use of this compound in combination with other inhibitors or drugs could lead to new insights into the mechanisms of action of these compounds.
Méthodes De Synthèse
The synthesis of 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a multistep process that involves several chemical reactions. The starting material for the synthesis is piperazine, which is reacted with 2-chlorobenzyl chloride to form the intermediate 1-(2-chlorobenzyl)piperazine. This intermediate is then reacted with 3-nitrobenzenesulfonyl chloride to form the final product, 1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine.
Applications De Recherche Scientifique
1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been extensively used in scientific research, particularly in the field of enzymology. It is a potent and selective inhibitor of various enzymes, including phosphodiesterases, proteases, and kinases. This compound has been used to study the mechanisms of action of these enzymes and to identify potential drug targets for the treatment of various diseases.
Propriétés
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(3-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-17-7-2-1-4-14(17)13-19-8-10-20(11-9-19)26(24,25)16-6-3-5-15(12-16)21(22)23/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCRZPHMSLGUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)


![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)
![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)

![N-[(5-ethyl-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5708164.png)


![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
